Cas no 920207-07-4 (1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one)

1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one structure
920207-07-4 structure
Product Name:1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one
CAS No:920207-07-4
MF:C26H29N7O2
MW:471.554164648056
CID:5495941
PubChem ID:16811409
Update Time:2025-07-13

1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one Chemical and Physical Properties

Names and Identifiers

    • F2865-1196
    • 920207-07-4
    • 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenylbutan-1-one
    • AKOS024473228
    • 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-2-phenylbutan-1-one
    • VU0503162-1
    • 1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one
    • Inchi: 1S/C26H29N7O2/c1-3-22(19-8-6-5-7-9-19)26(34)32-16-14-31(15-17-32)24-23-25(28-18-27-24)33(30-29-23)20-10-12-21(13-11-20)35-4-2/h5-13,18,22H,3-4,14-17H2,1-2H3
    • InChI Key: NCHCSPOMIIGHSQ-UHFFFAOYSA-N
    • SMILES: O=C(C(C1C=CC=CC=1)CC)N1CCN(C2C3=C(N=CN=2)N(C2C=CC(=CC=2)OCC)N=N3)CC1

Computed Properties

  • Exact Mass: 471.23827319g/mol
  • Monoisotopic Mass: 471.23827319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 675
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 89.3Ų

1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one Pricemore >>

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1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one Related Literature

Additional information on 1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one

Introduction to 1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one (CAS No. 920207-07-4)

1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural properties and potential therapeutic applications. This compound, identified by its CAS number 920207-07-4, belongs to a class of molecules that exhibit promising biological activity, making it a subject of intense study in medicinal chemistry.

The molecular structure of 1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one is characterized by a combination of heterocyclic rings and functional groups that contribute to its distinctive chemical and biological profile. The presence of a piperazine moiety and a phenylbutanone backbone suggests potential interactions with biological targets such as enzymes and receptors, which are crucial for drug development.

Recent advancements in chemical biology have highlighted the importance of multi-target directed drugs (MTDDs), which are designed to interact with multiple biological targets simultaneously. The compound in question exhibits properties that align well with this approach, making it a valuable candidate for further investigation. Its structural features include a triazolopyrimidine ring system, which is known to be present in several bioactive molecules.

One of the most compelling aspects of 1-{4-3-(4-ethoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenylbutan-1-one is its potential role in modulating neurotransmitter systems. The piperazine ring is particularly noteworthy for its ability to interact with serotonin receptors, which are implicated in various neurological disorders. This interaction could lead to the development of novel therapeutic agents for conditions such as depression, anxiety, and neurodegenerative diseases.

In addition to its neurological potential, the compound has shown promise in preliminary studies related to anti-inflammatory and antioxidant activities. The triазолopyrimidine moiety is known to possess significant bioactivity, often contributing to the pharmacological effects of molecules containing this group. This suggests that 1-{4-3-(4-etohyophenyl)-3H-l-triazolo45-dpyrimidin7-yipiperazinllyl}-2-phnylbutan-l-one may have applications beyond the central nervous system.

The synthesis of this compound involves a series of intricate chemical transformations that highlight the expertise required in medicinal chemistry. The introduction of the ethoxyphenyl group and the construction of the triazolopyrimidine ring system are critical steps that determine the final properties of the molecule. Researchers have employed advanced synthetic methodologies to achieve high yields and purity, ensuring that subsequent biological evaluations are conducted on high-quality material.

Current research efforts are focused on elucidating the mechanism of action of 1-{4--(42ethoxyphenyl)32H-l-triazolo45-dpyrimidin7-yipiperazinlllyl}-2-phnylbutan-l-one at the molecular level. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography have been utilized to determine the precise structure and conformation of the compound. These studies are essential for understanding how it interacts with biological targets and for guiding future modifications.

The compound's potential therapeutic applications extend beyond neurological disorders. Preliminary data suggest that it may also have utility in treating conditions such as cancer and infectious diseases. The broad spectrum of activity observed in initial assays makes it an attractive candidate for further development. However, further research is needed to fully understand its efficacy and safety profile before it can be considered for clinical use.

One of the challenges associated with developing new pharmaceuticals is optimizing drug-like properties such as solubility, bioavailability, and metabolic stability. The structural features of 1-{4--(42etohyophenyl)32H-l-triazolo45-dpyrimidin7-yipiperazinlllyl}-2-phnylbutan-l-one present both opportunities and challenges in this regard. For instance, while the presence of multiple heterocyclic rings may enhance binding affinity to biological targets, it could also complicate metabolic pathways.

In conclusion,1-{4--(42etohyophenyl)32H-l-triazolo45-dpyrimidin7-yipiperazinlllyl}-2-phnylbutan-l-one (CAS No. 92020707) represents a promising candidate for further pharmaceutical development. Its unique structural features and potential biological activities make it a subject of great interest in medicinal chemistry research. As our understanding of drug design continues to evolve,multi-target directed approaches will play an increasingly important role in developing effective therapeutics for various diseases.

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